2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile

Description

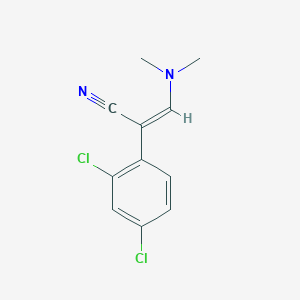

2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile is an acrylonitrile derivative characterized by a 2,4-dichlorophenyl group at the α-position and a dimethylamino group at the β-position of the acrylonitrile backbone. The compound’s molecular formula is C₁₁H₁₀Cl₂N₂, with a molecular weight of 253.12 g/mol (calculated from substituent masses). Its structure confers dual electronic effects: the electron-withdrawing chlorine atoms enhance electrophilicity, while the dimethylamino group introduces electron-donating properties, creating a push-pull system. This feature is critical in applications such as organic electronics or as intermediates in pharmaceutical synthesis .

Properties

IUPAC Name |

(Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2/c1-15(2)7-8(6-14)10-4-3-9(12)5-11(10)13/h3-5,7H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBMTYBKXIUHHH-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C#N)/C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353304 | |

| Record name | 7F-017 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339009-45-9 | |

| Record name | 7F-017 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with dimethylamine and acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group or the dichlorophenyl group can be replaced by other functional groups under appropriate conditions.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in organic synthesis. Its unique structural features allow it to act as an intermediate in the creation of more complex organic molecules. Researchers utilize it to develop various derivatives that may possess enhanced properties or activities.

Research has indicated that 2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile exhibits promising antimicrobial and anticancer properties:

- Anticancer Activity: Studies have shown that this compound can induce apoptosis in cancer cells. It has demonstrated effectiveness against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The mechanisms include cell cycle arrest and inhibition of metabolic enzymes.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 10 | Induction of apoptosis | |

| HeLa | 15 | Cell cycle arrest | |

| A549 | 12 | Inhibition of metabolic enzymes |

- Antimicrobial Activity: The compound has been tested against various bacterial strains, showing significant inhibitory effects:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 20 |

Drug Discovery

Due to its biological activities, this compound is explored as a lead compound in drug development. Researchers are investigating its derivatives for potential therapeutic applications, particularly in oncology and infectious diseases.

Breast Cancer Treatment

A study on MCF-7 breast cancer cells demonstrated that DCA significantly reduced cell viability at concentrations as low as 10 µM through apoptosis induction.

Antimicrobial Efficacy

Experiments showed that DCA effectively inhibited both Gram-positive and Gram-negative bacteria by disrupting bacterial cell walls and inhibiting protein synthesis.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent-Driven Electronic and Steric Effects

The table below compares key structural and electronic features of related acrylonitrile derivatives:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Chlorine (Cl) and nitro (NO₂) groups enhance electrophilicity, improving reactivity in cross-coupling reactions. For example, the thiazole-nitrophenyl derivative () shows enhanced biological activity due to nitro-group-mediated redox interactions .

- Electron-Donating Groups (EDGs): Dimethylamino and pyridinyl groups increase electron density, stabilizing charge-transfer states. The pyridinyl derivative () exhibits luminescence, making it suitable for OLEDs .

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius reduces steric hindrance compared to chlorine, as seen in the difluorobenzoyl derivative (), which is used in photovoltaics for its optimal π-conjugation .

Biological Activity

2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile, commonly referred to as DCA, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H12Cl2N2

- Molecular Weight : 257.14 g/mol

- IUPAC Name : 2-(2,4-dichlorophenyl)-3-(dimethylamino)acrylonitrile

- Structure : The compound features a dichlorophenyl group and a dimethylamino group attached to an acrylonitrile backbone.

DCA exhibits its biological effects primarily through interactions with various molecular targets:

- Inhibition of Enzymatic Activity : DCA has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.

- Cytotoxic Effects : DCA has demonstrated cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Anticancer Activity

DCA has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : DCA treatment leads to G1 phase arrest in cancer cells, inhibiting their proliferation.

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 10 | Induction of apoptosis | |

| HeLa (cervical cancer) | 15 | Cell cycle arrest | |

| A549 (lung cancer) | 12 | Inhibition of metabolic enzymes |

Antimicrobial Activity

DCA also exhibits antimicrobial properties against various bacterial strains:

- Gram-positive and Gram-negative Bacteria : Research indicates that DCA shows significant inhibitory effects against both types of bacteria, suggesting its potential use as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 20 |

Case Studies

- Breast Cancer Treatment : In a study involving MCF-7 breast cancer cells, DCA was found to significantly reduce cell viability by inducing apoptosis at concentrations as low as 10 µM. The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment .

- Antimicrobial Efficacy : A series of experiments demonstrated that DCA exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial cell walls and inhibit protein synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.